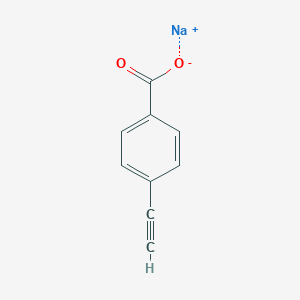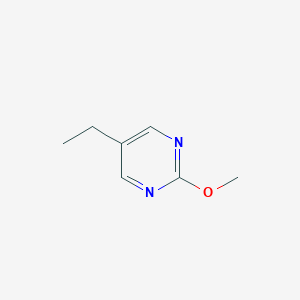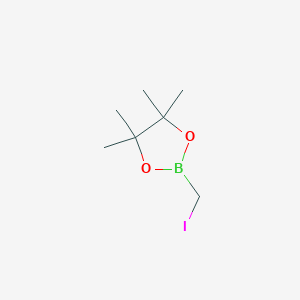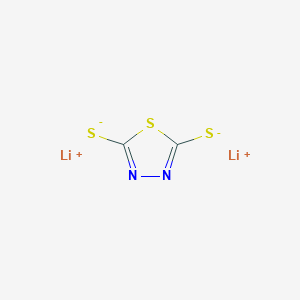
Dilithium;1,3,4-thiadiazole-2,5-dithiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium;1,3,4-thiadiazole-2,5-dithiolate (LITDS) is a compound that has received attention due to its unique properties and potential applications in scientific research. LITDS is a heterocyclic compound that contains two lithium ions and two sulfur atoms in its structure. It has been synthesized using various methods, including electrochemical and chemical methods.
Wirkmechanismus
The mechanism of action of Dilithium;1,3,4-thiadiazole-2,5-dithiolate is not fully understood. However, it is believed that the compound interacts with molecules in the surrounding environment, leading to changes in their electronic properties. This interaction may be due to the presence of the lithium ions in the structure of Dilithium;1,3,4-thiadiazole-2,5-dithiolate.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dilithium;1,3,4-thiadiazole-2,5-dithiolate. However, it has been shown to have low toxicity, making it a potential candidate for use in biomedical applications. Dilithium;1,3,4-thiadiazole-2,5-dithiolate has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dilithium;1,3,4-thiadiazole-2,5-dithiolate in lab experiments is its unique properties, which make it a potential candidate for use in various applications. However, one limitation is that the compound is highly reactive and can easily decompose in the presence of air or moisture. This requires careful handling and storage of the compound.
Zukünftige Richtungen
There are several potential future directions for research on Dilithium;1,3,4-thiadiazole-2,5-dithiolate. One area of interest is the development of Dilithium;1,3,4-thiadiazole-2,5-dithiolate-based materials for use in energy storage devices, such as batteries and supercapacitors. Another area of interest is the use of Dilithium;1,3,4-thiadiazole-2,5-dithiolate in organic reactions, such as catalysis and synthesis of new compounds. Additionally, further research is needed to fully understand the mechanism of action of Dilithium;1,3,4-thiadiazole-2,5-dithiolate and its potential applications in biomedical research.
Synthesemethoden
Dilithium;1,3,4-thiadiazole-2,5-dithiolate can be synthesized using various methods, including electrochemical and chemical methods. The electrochemical method involves the oxidation of thiolate anions in the presence of lithium cations. The chemical method involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with lithium hydroxide. Both methods have been used to successfully synthesize Dilithium;1,3,4-thiadiazole-2,5-dithiolate.
Wissenschaftliche Forschungsanwendungen
Dilithium;1,3,4-thiadiazole-2,5-dithiolate has been used in various scientific research applications, including as a catalyst for organic reactions, as a conductive material in batteries and electrochemical cells, and as a potential material for molecular electronics. Dilithium;1,3,4-thiadiazole-2,5-dithiolate has also been studied for its potential use in solar cells and as a sensor for detecting heavy metals in water.
Eigenschaften
CAS-Nummer |
140481-31-8 |
|---|---|
Produktname |
Dilithium;1,3,4-thiadiazole-2,5-dithiolate |
Molekularformel |
C2Li2N2S3 |
Molekulargewicht |
162.2 g/mol |
IUPAC-Name |
dilithium;1,3,4-thiadiazole-2,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChI-Schlüssel |
XPODQBCMBLGPHE-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
Kanonische SMILES |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



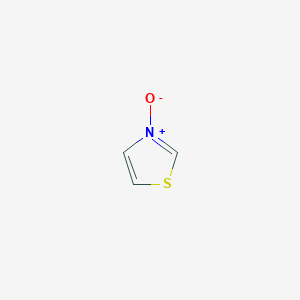

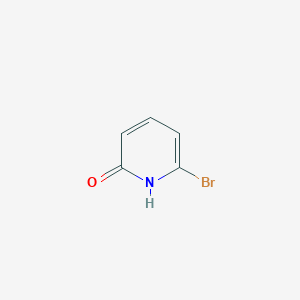
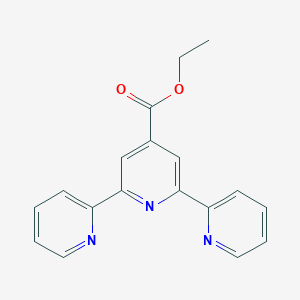
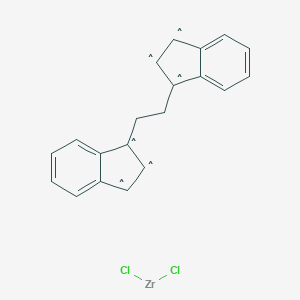
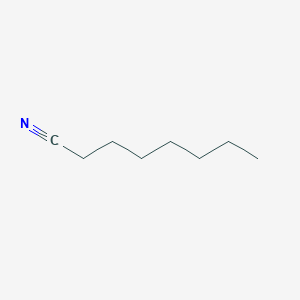

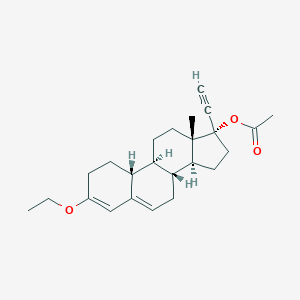
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)

